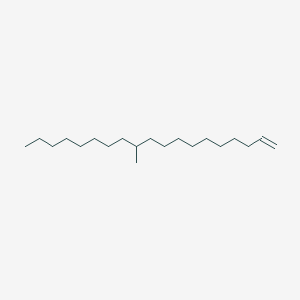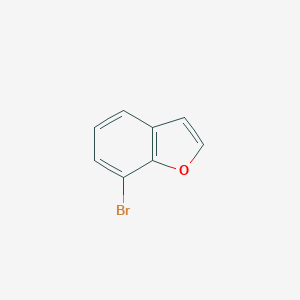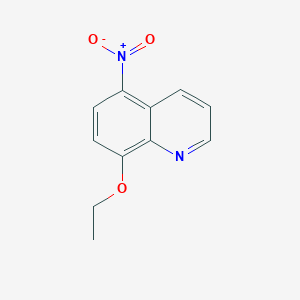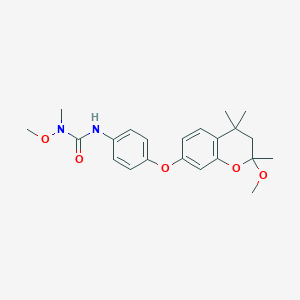
11-Methylnonadec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methylnonadec-1-ene is an organic compound with the molecular formula C20H40. It is a long-chain hydrocarbon with a single double bond located at the first carbon atom and a methyl group attached to the eleventh carbon atom. This compound is part of the alkene family, characterized by the presence of at least one carbon-carbon double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methylnonadec-1-ene can be achieved through various methods, including:
Hydroformylation: This process involves the reaction of an olefin with carbon monoxide and hydrogen in the presence of a catalyst, typically a transition metal complex. The resulting aldehyde can then be reduced to form the desired alkene.
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide.
Grignard Reaction: This involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound to form an alcohol, which can then be dehydrated to form the desired alkene.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. Common methods include:
Catalytic Cracking: This process involves the breaking down of larger hydrocarbon molecules into smaller ones using a catalyst, typically a zeolite or metal oxide.
Oligomerization: This method involves the polymerization of smaller olefin molecules to form larger ones. The reaction is typically catalyzed by transition metal complexes.
Chemical Reactions Analysis
Types of Reactions
11-Methylnonadec-1-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, typically using reagents such as potassium permanganate or chromium trioxide. The major products formed are alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen to the compound, typically using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst. The major products formed are alkanes.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents such as halogens or nucleophiles. The major products formed are halogenated alkenes or substituted alkenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and oxygen (O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2), nucleophiles (OH-, NH3), and Lewis acids (AlCl3, FeCl3).
Scientific Research Applications
11-Methylnonadec-1-ene has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of alkene reactivity and catalysis. It is also used in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism and membrane structure.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Used as a raw material in the production of lubricants, surfactants, and polymers. It is also used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Methylnonadec-1-ene involves its interaction with various molecular targets and pathways. In chemical reactions, the double bond in the compound acts as a reactive site for electrophilic and nucleophilic attacks. The presence of the methyl group at the eleventh carbon atom can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
1-Decene: A linear alkene with a single double bond at the first carbon atom. It is similar in structure but lacks the methyl group at the eleventh carbon atom.
1-Nonadecene: A linear alkene with a single double bond at the first carbon atom. It is similar in structure but has a different chain length.
1-Hexadecene: A linear alkene with a single double bond at the first carbon atom. It is similar in structure but has a shorter chain length.
Uniqueness
11-Methylnonadec-1-ene is unique due to the presence of the methyl group at the eleventh carbon atom, which can influence its reactivity and selectivity in various chemical reactions. This structural feature can also affect its physical properties, such as boiling point and solubility, compared to other similar compounds.
Properties
CAS No. |
17438-89-0 |
|---|---|
Molecular Formula |
C20H42 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
9-methylnonadecane |
InChI |
InChI=1S/C20H42/c1-4-6-8-10-12-13-15-17-19-20(3)18-16-14-11-9-7-5-2/h20H,4-19H2,1-3H3 |
InChI Key |
FFVPRSKCTDQLBP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)CCCCCCCCC=C |
Canonical SMILES |
CCCCCCCCCCC(C)CCCCCCCC |
Key on ui other cas no. |
13287-24-6 17438-89-0 |
physical_description |
Liquid |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B182287.png)










![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)
